2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile
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Overview
Description
2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile is a chemical compound with the molecular formula C13H9ClN2S and a molecular weight of 260.74 g/mol . This compound is characterized by the presence of a chloropyridinyl group attached to a benzonitrile moiety through a thioether linkage. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4-chloropyridine-2-thiol with a suitable benzonitrile derivative under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Scientific Research Applications
2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the nitrile group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket .
Comparison with Similar Compounds
2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile can be compared with other similar compounds, such as:
2-((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile: This compound has an oxygen atom instead of a sulfur atom in the linkage, which may affect its reactivity and binding properties.
2-((4-Chloropyridin-2-yl)amino)methyl)benzonitrile:
The uniqueness of this compound lies in its thioether linkage, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
1346707-53-6 |
---|---|
Molecular Formula |
C13H9ClN2S |
Molecular Weight |
260.74 g/mol |
IUPAC Name |
2-[(4-chloropyridin-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C13H9ClN2S/c14-12-5-6-16-13(7-12)17-9-11-4-2-1-3-10(11)8-15/h1-7H,9H2 |
InChI Key |
POWBKTNBZGPTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)C#N |
Origin of Product |
United States |
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